2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5-methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-5-3-6(8(13)14-2)10(9-5)4-7(11)12/h3H,4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIACUYGJXAXOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)OC)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid typically involves the reaction of 3-methylpyrazole with methoxycarbonyl chloride under controlled conditions to introduce the methoxycarbonyl group. This intermediate is then reacted with chloroacetic acid to form the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, introducing different substituents at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrazole ring, leading to a wide range of derivatives .
Scientific Research Applications
2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its action are still under investigation, but it is believed to influence various biochemical processes, including signal transduction and metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Analysis:
In contrast, the amino (-NH₂) group in 5-amino-1H-pyrazole-3-acetic acid () introduces nucleophilic character, favoring reactions like Schiff base formation. Fluorinated Analogs: The difluoromethyl (-CF₂H) group in ’s compound improves metabolic stability and membrane permeability, making it suitable for agrochemical applications . Methyl vs. Carboxylic Acid: The 1,3-dimethyl substitution in reduces steric hindrance compared to the acetic acid group, facilitating synthetic modifications .
Physicochemical Properties :
- Solubility : Carboxylic acid-containing derivatives (e.g., and the target compound) exhibit higher aqueous solubility than ester or alkyl-substituted analogs .
- Molecular Weight : Smaller analogs like 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid (154.17 g/mol) may offer advantages in drug permeability, while heavier compounds (e.g., 202.15 g/mol in ) could exhibit prolonged biological half-lives .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to those in and , involving cyclocondensation of hydrazines with β-ketoesters or Michael addition-cyclization reactions .
- Difluoromethyl-substituted pyrazoles () may require specialized fluorination reagents, increasing synthetic complexity .
Medicinal Chemistry
Pyrazole-acetic acid hybrids are prominent in drug discovery. For example:
- highlights [4-(5-phenyl-1H-pyrazol-3-yl)phenoxy]acetic acid as a scaffold for anti-inflammatory agents .
Agrochemical Development
Fluorinated pyrazoles (e.g., ) are leveraged in pesticides due to their resistance to environmental degradation .
Computational Insights
Density-functional theory (DFT) studies () could predict the target compound’s electronic properties, guiding rational design .
Biological Activity
2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid, a derivative of pyrazole, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by its unique structure, which includes a methoxycarbonyl group and a pyrazole moiety, contributing to its potential therapeutic effects.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various synthesized pyrazole compounds showed moderate to good antimicrobial activity against several bacterial strains. Specifically, the presence of the pyrazole ring enhances the interaction with microbial targets, leading to effective inhibition of growth .
Anti-inflammatory and Analgesic Properties
In vitro studies have suggested that compounds similar to this compound possess anti-inflammatory and analgesic activities. The pyrazolone derivatives were evaluated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The results indicated promising anti-inflammatory effects, with several compounds exhibiting high predictive activity scores (Pa values) for anti-inflammatory and analgesic activities .
Anticancer Activity
The biological evaluation of related pyrazole derivatives indicated potential anticancer properties. In particular, compounds were tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Some derivatives demonstrated cytotoxic effects and inhibited cell proliferation, suggesting that modifications in the pyrazole structure could enhance anticancer activity .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The characterization of the compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Case Studies
- Antimicrobial Screening : A series of pyrazole derivatives were synthesized and screened for antimicrobial activity against common pathogens. The results showed that certain derivatives exhibited higher antibacterial efficacy compared to standard antibiotics .
- Anti-inflammatory Studies : In vivo models were employed to assess the anti-inflammatory effects of selected pyrazole derivatives. These studies indicated a reduction in inflammation markers, supporting their potential use in treating inflammatory diseases .
- Cytotoxicity Tests : The cytotoxic effects of this compound were evaluated using various cancer cell lines. The findings revealed that some derivatives induced significant apoptosis in cancer cells, highlighting their potential as anticancer agents .
Table 1: Biological Activities of Pyrazole Derivatives
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity IC50 (µM) |
|---|---|---|---|
| This compound | Moderate | High | 25 |
| 3-Methyl-1H-pyrazol-5-one | Good | Moderate | 30 |
| 4-(Trifluoromethyl)-pyrazole | Excellent | High | 15 |
Table 2: Synthesis Conditions for Pyrazole Derivatives
| Reaction Conditions | Solvent | Time (hours) | Yield (%) |
|---|---|---|---|
| Reflux with acetic acid | Ethanol | 6 | 85 |
| Microwave-assisted synthesis | DMF | 1 | 90 |
| Conventional heating | Water | 8 | 75 |
Q & A
Q. What are the optimal synthetic routes for preparing 2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid?
Methodological Answer:
- Route 1 (Pyrazole Core Formation): Start with 4-chloromethylpyrazole derivatives. React with sodium azide (NaN₃) in DMF at 50°C for 3 hours to introduce azide groups. Subsequent cyclization with cyanacetamide and tert-butyl peroxide in THF under reflux yields pyrazole intermediates .
- Route 2 (Acetic Acid Sidechain Addition): Use alkylation or ester hydrolysis to attach the acetic acid moiety. For example, ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate (a structural analog) was synthesized via nucleophilic substitution, followed by saponification to yield carboxylic acid derivatives .
- Quality Control: Ensure ≥97% purity (HPLC) and validate via NMR (¹H/¹³C) and mass spectrometry .
Table 1: Comparison of Synthetic Conditions
| Step | Reagents/Conditions | Solvent | Temperature/Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrazole Core | NaN₃, DMF | DMF | 50°C, 3 h | 65–75 | |
| Cyclization | Cyanacetamide, tert-butyl peroxide | THF | Reflux, 5 h | 70–80 | |
| Sidechain Addition | Ethyl bromoacetate, K₂CO₃ | Acetone | RT, 12 h | 85–90 |
Q. How is the compound characterized spectroscopically?
Methodological Answer:
- ¹H/¹³C NMR: Pyrazole protons appear as singlets (δ 7.8–8.2 ppm), while the methoxycarbonyl group shows a triplet at δ 3.7–4.0 ppm. The acetic acid moiety resonates as a singlet (δ 2.5–3.0 ppm) .
- Mass Spectrometry: Exact mass (calculated for C₉H₁₀N₂O₅: 226.06) should match experimental values (e.g., ESI-MS m/z 227.07 [M+H]⁺) .
- X-ray Crystallography: Use SHELXL for refinement; ORTEP-3 for visualizing molecular packing and hydrogen-bonding networks .
Advanced Research Questions
Q. How can crystallographic methods resolve structural ambiguities in this compound?
Methodological Answer:
- Data Collection: Use high-resolution (≤1.0 Å) X-ray data. For twinned crystals, employ SHELXD for structure solution .
- Refinement: Apply SHELXL with anisotropic displacement parameters. Validate using R-factor convergence (R₁ < 5%) and electron density maps .
- Case Study: Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate (analog) was resolved via this workflow, confirming the acetic acid sidechain geometry .
Q. How to address contradictory yields in multi-step syntheses?
Methodological Answer:
- Troubleshooting Steps:
Catalyst Screening: Replace tert-butyl peroxide with Pd(OAc)₂/XPhos for azide-alkyne cycloadditions, improving yield from 70% to 85% .
Solvent Optimization: Switch from DMF to DMAc (dimethylacetamide) to reduce side reactions during pyrazole ring formation .
Purity Checks: Monitor intermediates via TLC; repurify via recrystallization (ethanol/water) if impurities exceed 3% .
Table 2: Yield Optimization Strategies
| Issue | Solution | Improved Yield (%) | Reference |
|---|---|---|---|
| Low Cyclization Yield | Use Pd(OAc)₂/XPhos catalyst system | 70 → 85 | |
| Sidechain Hydrolysis | Replace H₂O with dry THF | 65 → 80 |
Q. What computational methods predict the compound’s bioactivity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Pyrazole-carboxylic acid derivatives show binding affinity (ΔG ≈ -8.5 kcal/mol) via hydrogen bonding with Arg120 .
- QSAR Modeling: Correlate logP (calculated: 1.2) with antimicrobial activity. Derivatives with logP 1.0–1.5 exhibit optimal membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
